molecular formula C14H16N4 B11765414 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile

1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile

Cat. No.: B11765414
M. Wt: 240.30 g/mol
InChI Key: UQPQECALFMVQSR-UHFFFAOYSA-N
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Description

1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

The synthesis of 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Attachment of the Cyclobutane Ring: The cyclobutane ring can be introduced through a nucleophilic substitution reaction, where a suitable cyclobutane derivative reacts with the indazole core.

    Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a reaction with a suitable nitrile reagent under basic conditions.

Chemical Reactions Analysis

1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in cellular proliferation, leading to the suppression of cancer cell growth. It may also interact with other cellular proteins and pathways, contributing to its biological effects .

Comparison with Similar Compounds

1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile can be compared with other indazole derivatives, such as:

These compounds share the indazole core but differ in their functional groups and specific applications, highlighting the versatility and potential of indazole derivatives in medicinal chemistry.

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

1-[(1,3-dimethylindazol-5-yl)amino]cyclobutane-1-carbonitrile

InChI

InChI=1S/C14H16N4/c1-10-12-8-11(4-5-13(12)18(2)17-10)16-14(9-15)6-3-7-14/h4-5,8,16H,3,6-7H2,1-2H3

InChI Key

UQPQECALFMVQSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)NC3(CCC3)C#N)C

Origin of Product

United States

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